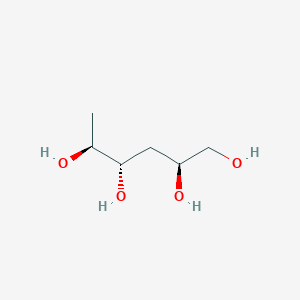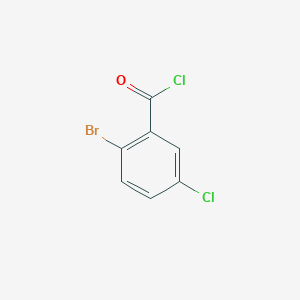![molecular formula C9H11ClN2O B3031581 (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate CAS No. 5310-93-0](/img/new.no-structure.jpg)
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a diazinane ring substituted with a benzyl group and a 3,4-dihydroxyphenylmethylidene moiety, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method starts with the preparation of the diazinane ring, followed by the introduction of the benzyl group and the 3,4-dihydroxyphenylmethylidene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group typically yields quinones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group. It may also exhibit enzyme inhibition activity, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress and enzyme inhibition play a role.
Industry
Industrially, this compound can be used in the synthesis of polymers and other materials that require specific chemical properties imparted by the diazinane and benzyl groups.
Mécanisme D'action
The mechanism by which (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative states, while the diazinane ring may interact with specific protein targets, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-thioxo-thiazolidin-3-yl]butanedioic acid
- **2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile
- **(5Z)-3-(3,4-dihydroxyphenyl)-5-[(3,4-dihydroxyphenyl)methylidene]-5-oxo-2,5-dihydrofuran-3-olate
Uniqueness
What sets (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Numéro CAS |
5310-93-0 |
|---|---|
Formule moléculaire |
C9H11ClN2O |
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-ethylurea |
InChI |
InChI=1S/C9H11ClN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
Clé InChI |
BUQNPNBBHVNTJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)NC2=O.O |
SMILES canonique |
CCNC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B3031508.png)
![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)



![1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B3031515.png)



